cabenegrin A-II
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Overview
Description
. It belongs to the class of biologically active compounds called pterocarpans. Cabenegrin A-II has garnered interest due to its potential use as an anti-venom for snake and spider bites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cabenegrin A-II involves several steps, starting with the extraction of the compound from the plant source. The synthetic route typically includes the following steps:
Extraction of the raw material from the plant.
Purification of the extract to isolate this compound.
Chemical modification to enhance the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the extraction and purification processes. This may include the use of advanced chromatographic techniques and chemical reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cabenegrin A-II undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Cabenegrin A-II has several scientific research applications, including:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Investigated for its potential biological activities, such as anti-venom properties.
Medicine: : Explored for its therapeutic potential in treating snake and spider bites.
Industry: : Used in the development of natural products and bioactive compounds.
Mechanism of Action
The mechanism by which Cabenegrin A-II exerts its effects involves binding to specific molecular targets and pathways. It interacts with enzymes and receptors involved in the venom's toxic effects, neutralizing the venom and preventing its harmful consequences.
Comparison with Similar Compounds
Cabenegrin A-II is compared with other pterocarpans and similar biologically active compounds. Its uniqueness lies in its specific structure and potent anti-venom properties. Similar compounds include other pterocarpans and related natural products.
Properties
CAS No. |
84297-60-9 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1R,12R)-15-(4-hydroxy-3-methylbutyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H22O6/c1-11(8-22)2-3-12-4-14-17(6-16(12)23)24-9-15-13-5-19-20(26-10-25-19)7-18(13)27-21(14)15/h4-7,11,15,21-23H,2-3,8-10H2,1H3/t11?,15-,21-/m0/s1 |
InChI Key |
QZBPWZWWRPDXGM-ZCUNXJIWSA-N |
Isomeric SMILES |
CC(CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)CO |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)CO |
Origin of Product |
United States |
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